2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S2/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSGVLJZAHVNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chlorobenzene sulfonyl chloride.
Formation of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Attachment of the Methylthio-Substituted Phenyl Ring: This final step involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide would depend on its specific biological target. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes by binding to their active sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: Interacting with DNA to affect gene expression or replication.
Comparison with Similar Compounds
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
- Core Differences: Piperazine vs. Piperidine: The piperazine ring (with an additional nitrogen) may enhance solubility and binding to amine-recognizing targets compared to the piperidine core.
- Functional Implications :
N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide ()
- Core Differences: Sulfonamide vs. Ethyl Spacer: The ethyl chain between the acetamide and sulfonamide may increase conformational flexibility, contrasting with the rigid piperidine backbone.
- Functional Implications :
2-({3-Cyano-4,6-dimethyl-5-[(E)-phenyldiazenyl]-2-pyridinyl}sulfanyl)-N-[3-(methylthio)phenyl]acetamide ()
- Shared Features: Both compounds include a 3-(methylthio)phenyl acetamide group, suggesting similar electronic profiles for this moiety.
- Functional Implications :
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Core Differences :
- Pyrazolyl vs. Piperidinyl Backbone : The pyrazole ring is aromatic and planar, favoring flat binding interactions, while the piperidine provides a 3D conformation.
- Dichlorophenyl vs. Chlorophenylsulfonyl : The dichlorophenyl group increases hydrophobicity, whereas the sulfonyl group enhances polarity.
- Functional Implications :
Key Research Findings and Trends
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound) improve metabolic stability but may reduce cell permeability compared to sulfanyl derivatives .
- Heterocyclic Backbones : Piperidine/piperazine cores are prevalent in CNS drugs, whereas pyridine/pyrazole analogs are explored for antimicrobial or anti-inflammatory uses .
- Substituent Effects : Chlorophenyl and methylthio groups balance lipophilicity and electronic effects, optimizing target engagement without excessive hydrophobicity .
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a piperidine ring, a sulfonyl group, and an acetamide moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.0 g/mol. The compound features several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Piperidine Ring | A six-membered ring known for diverse biological activities. |
| Sulfonyl Group | Enhances solubility and biological activity. |
| Acetamide Moiety | Contributes to binding interactions with biological targets. |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antibacterial Activity : The compound has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It acts as an inhibitor of enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Anticancer Properties : Similar compounds have been investigated for their potential in cancer chemotherapy, demonstrating cytotoxic effects against cancer cell lines .
- Hypoglycemic Effects : Some derivatives have been associated with controlling plasma glucose levels, suggesting potential use in diabetes management .
The mechanism of action for This compound involves its interaction with specific molecular targets:
- Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It could interact with various receptors, leading to downstream effects that influence cellular responses.
- Structural Interactions : The unique combination of functional groups allows for a range of interactions with amino acids in proteins, enhancing its efficacy.
Antibacterial Screening
In a study evaluating the antibacterial properties of related compounds, several derivatives exhibited varying degrees of effectiveness against bacterial strains. For instance:
- Compounds demonstrated strong inhibitory effects against Salmonella typhi with IC50 values ranging from 0.63 to 2.14 µM .
- The presence of the sulfonyl group was noted to enhance antibacterial activity compared to other structural analogs.
Enzyme Inhibition Studies
Research involving enzyme inhibition highlighted the compound's potential as an AChE inhibitor:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 0.63 | Acetylcholinesterase |
| 7m | 2.14 | Urease |
These findings suggest that the compound could be developed further for therapeutic applications targeting neurodegenerative diseases or infections where enzyme regulation is critical .
Q & A
Q. Target identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase panels (e.g., EGFR, PI3K) to measure binding affinity (KD) .
- Molecular docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., COX-2 for anti-inflammatory activity) .
Q. Functional assays :
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., p38 MAPK) .
- qPCR : Assess gene expression changes in inflammatory markers (e.g., TNF-α, IL-6) .
- Data table :
| Assay Type | Target | Observed Effect | Reference |
|---|---|---|---|
| SPR | COX-2 | KD = 120 nM | |
| Western blot | p38 MAPK | ↓ Phosphorylation by 40% |
Q. How can structural analogs guide structure-activity relationship (SAR) studies?
- Answer : Modify functional groups systematically and compare bioactivity:
- Sulfonyl group replacement : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on potency .
- Piperidine ring saturation : Test the reduced (piperazine) or oxidized (pyridine) variants for conformational flexibility .
- Key findings :
| Analog Modification | Bioactivity Change (vs. parent compound) | Source |
|---|---|---|
| 4-Fluorophenyl substitution | IC₅₀ ↓ 2-fold (anti-inflammatory) | |
| Piperidine → Piperazine | Solubility ↑ 30%, potency ↓ 50% |
Methodological Notes
- Contradictory data analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity alongside NMR) .
- Advanced synthesis : For scale-up (>10 g), employ flow chemistry to enhance reproducibility and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
